2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
Description
2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile (CAS: 329061-80-5) is a nitrile-substituted indole derivative characterized by a formyl group at the 3-position of the indole ring and a benzonitrile moiety linked via a methylene bridge. Its molecular formula is C₁₇H₁₂N₂O, with a molecular weight of 260.30 g/mol . Key spectral data include:
Properties
IUPAC Name |
2-[(3-formylindol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-9-13-5-1-2-6-14(13)10-19-11-15(12-20)16-7-3-4-8-17(16)19/h1-8,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKHVRSYCMZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359319 | |
| Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340319-15-5 | |
| Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Formylindole
The foundational step in classical routes involves preparing 3-formylindole, typically achieved via Vilsmeier-Haack formylation. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which electrophilically substitutes indole at the 3-position. Reaction conditions (0–5°C, 2–4 hours) yield 3-formylindole in 70–85% purity after aqueous workup and recrystallization. Alternative methods, such as the Reimer-Tiemann reaction, are less favored due to lower regioselectivity.
N-Alkylation with 2-(Bromomethyl)Benzonitrile
The benzonitrile moiety is introduced via N-alkylation of 3-formylindole using 2-(bromomethyl)benzonitrile. In anhydrous dimethylformamide (DMF), sodium hydride (NaH) deprotonates the indole’s N–H bond, generating a nucleophilic nitrogen that displaces bromide from the benzylic position. Optimized conditions (60°C, 12 hours under nitrogen) achieve 65–75% yield, with side products arising from competing O-alkylation or benzylic elimination minimized through controlled stoichiometry (1:1.2 indole:bromide ratio). Purification via silica gel chromatography isolates the target compound as a pale-yellow solid.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium hydride | DMF | 60 | 12 | 75 |
| Potassium carbonate | DMSO | 80 | 24 | 58 |
| Cesium carbonate | THF | 50 | 18 | 63 |
Multi-Component Reaction Strategies
Domino Cyclization-Addition Reactions
Recent advances leverage domino reactions to construct the indole and benzonitrile units concurrently. A protocol adapted from indole synthesis via 2-fluorotoluene derivatives involves treating 2-fluoro-3-nitrobenzaldehyde with 2-cyanobenzyl magnesium bromide under cesium hexamethyldisilazide catalysis. The sequence proceeds through fluoride elimination, cyclization, and formyl group retention, yielding the target compound in one pot (55–65% yield). Ultrasonic irradiation (40 kHz, 40°C) enhances reaction efficiency by reducing time from 24 hours to 6 hours.
Metal-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation between 3-formylindole and 2-bromomethylbenzonitrile offers a modern alternative. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand and cesium carbonate as a base in toluene (110°C, 24 hours), this method achieves moderate yields (50–60%) but requires stringent exclusion of moisture and oxygen.
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling in dimethyl sulfoxide (DMSO) at 120°C for 36 hours provides a lower-cost route, albeit with reduced efficiency (40–45% yield). The reaction’s scalability is limited by homocoupling byproducts, necessitating advanced purification techniques.
Recent Advances in Indole Functionalization
Microwave-Assisted Synthesis
Microwave irradiation accelerates N-alkylation, completing reactions in 30–45 minutes versus 12–24 hours conventionally. Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile, this approach boosts yields to 80–85% while reducing energy consumption.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility in large-scale synthesis. A two-step flow process first generates 3-formylindole via Vilsmeier-Haack conditions, then performs N-alkylation in a packed-bed reactor containing immobilized NaH. This method achieves 90% conversion with residence times under 1 hour, demonstrating industrial potential.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-[(3-Formyl-1H-Indol-1-yl)Methyl]Benzonitrile Synthesis
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 75 | 12 h | Low | High |
| Domino Reaction | 65 | 6 h | Medium | Moderate |
| Buchwald-Hartwig | 60 | 24 h | High | Low |
| Microwave-Assisted | 85 | 0.75 h | Medium | High |
Chemical Reactions Analysis
Types of Reactions
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is C17H12N2O, with a molecular weight of approximately 260.30 g/mol. The structure includes:
- Indole moiety : A bicyclic structure known for its role in various biological activities.
- Formyl group : Positioned at the 3-position of the indole, contributing to the compound's reactivity.
- Benzonitrile group : Provides additional functional characteristics that enhance its chemical behavior.
Medicinal Chemistry Applications
Research indicates that compounds containing indole structures frequently exhibit significant biological activities, including:
- Anticancer properties : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types.
- Antimicrobial activity : The compound may possess properties that inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory effects : Compounds with similar structures have shown potential in reducing inflammation, suggesting that this compound could also contribute to therapeutic strategies targeting inflammatory diseases.
Synthetic Applications
The reactivity of this compound is attributed to its functional groups:
- Aldehyde reactivity : The formyl group can participate in various reactions, such as condensation and nucleophilic addition, making it useful in synthetic organic chemistry.
- Dual reactivity : The compound can act as both an electrophile (due to the formyl group) and a nucleophile (due to the nitrogen in the indole), allowing for diverse synthetic pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of indole-based compounds, highlighting the potential of derivatives like this compound in inhibiting tumor growth through specific pathways.
- Synthetic Pathways : Research detailed in Organic Letters demonstrated various synthetic routes for creating this compound, emphasizing its accessibility and versatility within organic synthesis frameworks.
- Biological Activity Assessment : A comprehensive review in Pharmaceutical Biology discussed the biological activity profiles of indole derivatives, suggesting that compounds like this compound could be further investigated for their pharmacological effects.
Mechanism of Action
The mechanism of action of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules . The formyl and nitrile groups can further modulate its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
(a) 2-[(3-Formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile (CAS: 329061-80-5)
- Structure : Adds a methyl group at the indole C2 position.
- Molecular Weight : 274.32 g/mol (C₁₈H₁₄N₂O) .
(b) 2-[(7-Ethyl-3-formyl-1H-indol-1-yl)methyl]benzonitrile (CAS: 593237-01-5)
- Structure : Ethyl group at the indole C7 position.
- Impact: The ethyl group increases lipophilicity (logP) and may affect bioavailability.
Positional Isomerism in the Benzonitrile Moiety
4-[(3-Formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile (CAS: 87388-24-7)
- Structure : Benzonitrile group at the para position (C4 instead of C2).
- Impact: Alters electronic effects (e.g., dipole orientation) and intermolecular interactions.
Complex Heterocyclic Modifications
(Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile
Functional Group Replacements
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (CAS: 1396848-10-4)
Comparative Data Table
Key Research Findings
- Steric Effects : Methyl/ethyl groups at indole positions (C2, C7) reduce reactivity in electrophilic substitutions but improve thermal stability .
- Electronic Effects : Para-substituted benzonitrile (C4) exhibits distinct dipole interactions compared to ortho-substituted analogs .
- Biological Relevance : The quinuclidine-modified derivative shows promise in medicinal chemistry due to conformational rigidity, though synthetic complexity limits scalability .
Biological Activity
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is an organic compound characterized by its unique structure, which includes an indole moiety linked to a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.
Chemical Structure
The chemical formula of this compound is with a molecular weight of approximately 260.30 g/mol. The structure features a formyl group at the 3-position of the indole, connected via a methylene bridge to a benzonitrile group.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The indole moiety can interact with various biological receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- DNA Intercalation : Its structural characteristics allow for potential intercalation into DNA, disrupting replication and transcription processes.
Anticancer Activity
Research indicates that indole derivatives often exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulates Bcl-2/Bax ratio |
| Antimicrobial | Inhibits bacterial growth | Disrupts bacterial cell wall synthesis |
| Anti-inflammatory | Reduces cytokine production | Inhibits TNF-alpha and IL-6 |
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values varied among different cancer types, indicating selective efficacy .
Q & A
Q. What are the most reliable synthetic routes for preparing 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via formylation of 3-substituted indoles followed by alkylation. A key method involves the Vilsmeier-Haack formylation of 3-arylindoles using POCl₃ and DMF to introduce the formyl group at the indole C3 position . Subsequent alkylation with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃ in DMF) enables the introduction of the benzonitrile moiety. Optimization should focus on:
- Temperature control : Formylation typically requires refluxing in anhydrous DCM (40–50°C) to avoid side reactions.
- Stoichiometry : A 1:1.2 molar ratio of indole to alkylating agent improves yield.
- Purification : Column chromatography (hexane/EtOAc, 3:1) effectively isolates the product, as evidenced by similar protocols for structurally related compounds .
Q. How can ¹H/¹³C NMR spectroscopy distinguish structural isomers or confirm the regioselectivity of the formyl group in this compound?
The formyl group at C3 of the indole ring produces a distinct singlet near δ 10.0 ppm in ¹H NMR, while the benzonitrile methylene linker (CH₂) appears as a singlet near δ 5.3 ppm . In ¹³C NMR, the formyl carbonyl resonates at δ ~190 ppm , and the nitrile carbon appears at δ ~118 ppm . To confirm regioselectivity:
- Compare experimental data with computed NMR shifts (e.g., DFT calculations).
- Use NOESY to verify spatial proximity between the formyl proton and the benzonitrile CH₂ group .
Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?
Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C yields high-quality crystals. The presence of a polar nitrile group enhances crystal packing via dipole interactions. For challenging cases, vapor diffusion with acetonitrile as an antisolvent can induce nucleation. SHELXL (via Olex2) is recommended for refinement, particularly for resolving disorder in the indole or benzonitrile moieties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Discrepancies often arise from residual solvents or rotamers of the benzonitrile group. Strategies include:
- Variable-temperature NMR : Heating the sample to 60°C in DMSO-d₆ collapses rotameric splitting in the CH₂ protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., [M+H]⁺ ion) and rule out oxidation byproducts.
- HPLC-MS purity analysis : Use a C18 column (MeCN/H₂O gradient) to detect trace impurities from incomplete formylation .
Q. What computational methods are suitable for modeling the electronic properties of this compound, particularly its potential as a pharmacophore?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict:
- Electrostatic potential surfaces : Highlight nucleophilic (formyl) and electrophilic (nitrile) sites for binding interactions.
- Frontier molecular orbitals (HOMO/LUMO) : Assess reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Molecular docking : Screen against protein targets (e.g., kinase domains) using AutoDock Vina, leveraging the indole scaffold’s known bioactivity .
Q. How should researchers address challenges in refining crystal structures with disordered solvent molecules or overlapping electron density?
- SQUEEZE (PLATON) : Model disordered solvents as diffuse contributions to the electron density .
- Twinning refinement (SHELXL) : Apply TWIN and BASF commands for twinned crystals, common in compounds with flexible CH₂ linkers .
- Hydrogen placement : Use HFIX constraints for aromatic H atoms, but refine the formyl and nitrile groups freely .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should cytotoxicity controls be designed?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays (e.g., EGFR or BRAF targets) at 1–10 µM concentrations.
- Cytotoxicity screening : Test against BJ human fibroblasts and HUVECs (as in ) with 10% FBS/DMEM to mimic physiological conditions.
- Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle (≤0.1% v/v). Normalize data to cell viability via MTT assays.
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between cell lines?
Discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP450s) or membrane transporter variability . Solutions:
- Metabolic stability assays : Incubate the compound with liver microsomes from relevant cell line sources.
- Transporter inhibition : Co-administer with probenecid (OATP inhibitor) to assess uptake mechanisms .
Q. Why might X-ray crystallography and DFT-predicted bond lengths diverge for the formyl group?
- Crystal packing effects : DFT models isolated molecules, while X-ray data reflect intermolecular interactions (e.g., C=O⋯H–C hydrogen bonds).
- Thermal motion : High displacement parameters (Ueq) in crystal structures can artificially elongate bond lengths. Compare with neutron diffraction data if available .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
